Delta4(8)-iso-THC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

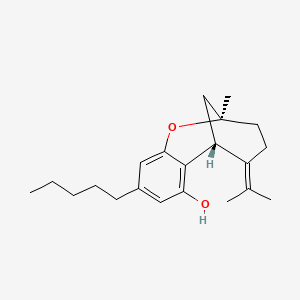

Delta4(8)-iso-THC, also known as Delta-8-tetrahydrocannabinol, is a cannabinoid found in the cannabis plant. It is an isomer of Delta-9-tetrahydrocannabinol, the primary psychoactive compound in cannabis. This compound has gained attention due to its unique properties and potential therapeutic benefits, offering a milder psychoactive effect compared to Delta-9-tetrahydrocannabinol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Delta4(8)-iso-THC can be synthesized from cannabidiol (CBD) through a ring closure reaction. This process often involves harsh reaction conditions, including the use of strong acids or bases as catalysts . The reaction typically requires precise temperature control and careful monitoring to ensure the desired product is obtained without significant impurities.

Industrial Production Methods

Industrial production of this compound involves the extraction of CBD from hemp, followed by chemical conversion to this compound. This process includes several purification steps to remove unwanted by-products and ensure the final product meets quality standards . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to verify the purity and composition of the product .

Análisis De Reacciones Químicas

Types of Reactions

Delta4(8)-iso-THC undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives.

Reduction: Reduction reactions can convert this compound to other cannabinoids.

Substitution: Substitution reactions can modify the chemical structure, potentially altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized cannabinoids, while reduction can yield different isomeric forms of tetrahydrocannabinol .

Aplicaciones Científicas De Investigación

Delta4(8)-iso-THC has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study cannabinoid profiles.

Biology: Investigated for its effects on cellular processes and potential therapeutic benefits.

Medicine: Explored for its potential to alleviate symptoms such as pain, anxiety, and nausea.

Mecanismo De Acción

Delta4(8)-iso-THC exerts its effects by binding to cannabinoid receptors in the body, primarily the CB1 receptor located in the central nervous system . This interaction leads to a decrease in the concentration of the second messenger molecule cAMP, resulting in various physiological effects. The compound’s milder psychoactive properties compared to Delta-9-tetrahydrocannabinol are attributed to its slightly different molecular structure and binding affinity .

Comparación Con Compuestos Similares

Delta4(8)-iso-THC is often compared to other cannabinoids, such as:

Delta-9-tetrahydrocannabinol: The primary psychoactive compound in cannabis, known for its stronger psychoactive effects.

Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits, often used in wellness products.

Delta-10-tetrahydrocannabinol: Another isomer of tetrahydrocannabinol with distinct psychoactive properties

This compound is unique due to its milder psychoactive effects, making it a potential alternative for individuals seeking the benefits of tetrahydrocannabinol without the intense high associated with Delta-9-tetrahydrocannabinol .

Propiedades

Número CAS |

23050-59-1 |

|---|---|

Fórmula molecular |

C21H30O2 |

Peso molecular |

314.5 g/mol |

Nombre IUPAC |

(1R,9R)-9-methyl-5-pentyl-12-propan-2-ylidene-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h11-12,17,22H,5-10,13H2,1-4H3/t17-,21-/m1/s1 |

Clave InChI |

CTUPXHOEXDMXQS-DYESRHJHSA-N |

SMILES isomérico |

CCCCCC1=CC(=C2[C@@H]3C[C@@](CCC3=C(C)C)(OC2=C1)C)O |

SMILES canónico |

CCCCCC1=CC(=C2C3CC(CCC3=C(C)C)(OC2=C1)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.